Cas no 2228709-13-3 (1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene)

1-(Benzyloxy)-2-(prop-2-yn-1-yl)benzene is a synthetic organic compound featuring a benzyl ether group and a propargyl substituent on a benzene ring. This structure offers versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The propargyl group enables click chemistry applications, such as Huisgen cycloaddition, facilitating efficient derivatization. The benzyloxy moiety provides stability while allowing selective deprotection under controlled conditions. Its well-defined reactivity makes it valuable for constructing complex molecular architectures. The compound is typically handled under inert conditions due to its sensitivity to oxidation and moisture. Proper storage in a cool, dry environment is recommended to maintain stability.
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene structure
2228709-13-3 structure
商品名:1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
CAS番号:2228709-13-3
MF:C16H14O
メガワット:222.281764507294
CID:6052547
PubChem ID:165619482

1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
    • EN300-1860189
    • 2228709-13-3
    • インチ: 1S/C16H14O/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14/h1,3-7,9-12H,8,13H2
    • InChIKey: NOKQVYDDMHATBF-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C1C=CC=CC=1CC#C

計算された属性

  • せいみつぶんしりょう: 222.104465066g/mol
  • どういたいしつりょう: 222.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860189-0.25g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
0.25g
$1012.0 2023-09-18
Enamine
EN300-1860189-5.0g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
5g
$3189.0 2023-06-03
Enamine
EN300-1860189-10.0g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
10g
$4729.0 2023-06-03
Enamine
EN300-1860189-0.5g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
0.5g
$1056.0 2023-09-18
Enamine
EN300-1860189-0.1g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
0.1g
$968.0 2023-09-18
Enamine
EN300-1860189-5g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
5g
$3189.0 2023-09-18
Enamine
EN300-1860189-1.0g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
1g
$1100.0 2023-06-03
Enamine
EN300-1860189-10g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
10g
$4729.0 2023-09-18
Enamine
EN300-1860189-0.05g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
0.05g
$924.0 2023-09-18
Enamine
EN300-1860189-2.5g
1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene
2228709-13-3
2.5g
$2155.0 2023-09-18

1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene 関連文献

1-(benzyloxy)-2-(prop-2-yn-1-yl)benzeneに関する追加情報

Introduction to 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene (CAS No. 2228709-13-3)

1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 2228709-13-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzene core substituted with both a benzyloxy group and a prop-2-ynyl (propargyl) group, exhibits unique structural and chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The structural configuration of 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene combines elements that are often associated with enhanced biological activity. The presence of the benzyloxy moiety introduces a bulky, electron-rich group that can interact favorably with biological targets, while the prop-2-ynyl substituent adds a reactive alkyne functionality, which can be further modified through various chemical reactions to tailor its pharmacological properties. This dual functionality makes the compound an intriguing scaffold for drug discovery efforts.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The benzene ring in 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene serves as an excellent platform for designing molecules that can selectively bind to biological targets. The electronic and steric properties of this compound can be fine-tuned by modifying its substituents, allowing researchers to optimize its affinity and selectivity for desired biological processes.

One of the most compelling aspects of 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene is its potential in serving as a precursor for more complex pharmacophores. The propargyl group, being highly reactive, can undergo various transformations such as cycloadditions, cross-coupling reactions, and oxidation processes, enabling the synthesis of structurally diverse derivatives. These derivatives can then be evaluated for their biological activity, offering a rapid and efficient route to discovering novel therapeutic compounds.

Recent studies have highlighted the importance of incorporating heterocyclic motifs into drug candidates to enhance their pharmacokinetic profiles. While 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene itself may not contain heterocycles, its structural framework provides a versatile platform for introducing such moieties through subsequent chemical modifications. This flexibility is particularly valuable in medicinal chemistry, where the balance between potency and pharmacokinetic properties is crucial for the success of a drug candidate.

The synthesis of 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the benzyloxy group typically involves nucleophilic aromatic substitution or etherification reactions, while the attachment of the prop-2-ynyl group can be achieved through Sonogashira coupling or other metal-catalyzed reactions. These synthetic strategies highlight the compound's synthetic accessibility and its potential for further functionalization.

In the context of drug discovery, 1-(benzyloxy)-2-(prop-2-yn-1-yl)benzene has been explored as a lead compound for several therapeutic areas. For instance, its structural features are reminiscent of molecules that exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity of this compound and its derivatives to target proteins.

The reactivity of the propargyl group also opens up possibilities for developing prodrugs or bioconjugates that can enhance delivery or targeted action. Prodrug strategies involve converting a parent drug into an inactive form that is later activated in vivo, providing an effective means to improve bioavailability or specificity. The versatility of 1-(benzyloxy)-2-(prop-2-ylnl) benzenel provides a suitable scaffold for exploring such approaches.

Furthermore, the growing field of materials science has also shown interest in functional organic compounds like 1-(benzyloxy)- 2228709133 benzene due to their potential applications in organic electronics and nanotechnology. The conjugated system present in this molecule could be exploited for designing materials with unique optical or electronic properties. This interdisciplinary approach underscores the broad utility of such compounds beyond traditional pharmaceutical applications.

The safety and regulatory aspects of working with 2228709133 benzene are also important considerations. While this compound may not pose significant hazards under normal laboratory conditions, standard precautions should always be followed when handling any chemical substance. Proper storage, handling procedures, and waste disposal methods should be adhered to ensure both personal safety and environmental protection.

In conclusion, 2228709133 benzene represents an exciting opportunity for researchers in pharmaceutical chemistry and related fields. Its unique structural features offer multiple avenues for further exploration, from developing novel therapeutics to creating advanced materials. As our understanding of biological pathways continues to expand, 2228709133 benzene will undoubtedly play a significant role in shaping future research directions.

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